molecular formula C8H7ClO2 B186433 2-Chloro-5-methoxybenzaldehyde CAS No. 13719-61-4

2-Chloro-5-methoxybenzaldehyde

Cat. No. B186433
CAS RN: 13719-61-4
M. Wt: 170.59 g/mol
InChI Key: FPQKZTTXKWGJRN-UHFFFAOYSA-N
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Description

“2-Chloro-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H7ClO2 . It is used in various chemical reactions and has several applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-methoxybenzaldehyde” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-methoxybenzaldehyde” include a molecular weight of 170.59 g/mol . Other properties such as boiling point, density, and solubility can be determined experimentally.

Scientific Research Applications

  • Solubility and Activity Coefficient Measurement : The solubility of related chloro-methoxybenzaldehydes in water has been measured, providing valuable data for chemical engineering and pharmaceutical applications (Larachi et al., 2000).

  • Synthesis and Antioxidant Activity : Halogenated vanillin derivatives, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, have been synthesized and evaluated for their antioxidant activity, suggesting potential applications in the health and wellness industries (Rijal et al., 2022).

  • Precursors to DNA Intercalators : Studies have shown that derivatives of methoxybenzaldehydes can be converted into compounds that may serve as precursors to DNA intercalators, highlighting their potential in medical and biological research (Tsoungas & Searcey, 2001).

  • Mechanism of Acetalization : Research has been conducted on the acetalization mechanisms of 2-methoxybenzaldehyde, providing insights into organic synthesis and catalysis (Yusuf et al., 2019).

  • Dioxomolybdenum(VI) Complexes : Methoxybenzaldehydes have been used to synthesize dioxomolybdenum(VI) complexes, which show potential for DNA binding, cleavage, and anticancer activities (Hussein et al., 2015).

  • Role in Food and Cosmetic Industries : Methoxybenzaldehydes play a significant role in food and cosmetic industries due to their fragrant properties and are also explored for medicinal properties (Kundu & Mitra, 2016).

  • Antimicrobial and Antiaflatoxigenic Activities : Schiff bases of 2-hydroxy-4-methoxybenzaldehyde have shown potential as antimicrobial agents and in controlling aflatoxin production (Harohally et al., 2017).

  • Synthesis of Chlorinated Vanillins : Chlorinated vanillins, including chloro-methoxybenzaldehydes, have been synthesized and studied for various applications, including in environmental sciences (Hyötyläinen & Knuutinen, 1993).

Safety And Hazards

“2-Chloro-5-methoxybenzaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may be harmful if inhaled . Therefore, it is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-chloro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQKZTTXKWGJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513186
Record name 2-Chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxybenzaldehyde

CAS RN

13719-61-4
Record name 2-Chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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